10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one: is a complex organic compound with the molecular formula C22H14O4 and a molecular weight of 342.354 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multicomponent condensation reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one , 4-methoxyphenylglyoxal , and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in MeCN (acetonitrile) followed by the formation of the furocoumarin moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale industrial applications. the principles of multicomponent reactions and the use of readily available starting materials can be adapted for larger-scale synthesis if needed.
Chemical Reactions Analysis
Types of Reactions
10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and substitution reagents like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action for 10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furocoumarins and chromenones , such as:
Uniqueness
What sets 10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one apart is its unique structural features, which confer specific chemical reactivity and potential biological activities. Its combination of a furocoumarin core with a methoxyphenyl group makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H18O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C22H18O4/c1-24-14-8-6-13(7-9-14)19-12-25-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)26-21/h6-12H,2-5H2,1H3 |
InChI Key |
DQOUUXGTYRFGFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC4=C(C=C32)C5=C(CCCC5)C(=O)O4 |
Origin of Product |
United States |
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